[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate
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Overview
Description
[(1S,3’R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[310]hex-2-ene-4,6’-oxane]-3’-yl] 3-methylbutanoate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3’R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6’-oxane]-3’-yl] 3-methylbutanoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the attachment of the penta-1,3-diynoxy and 3-methylbutanoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(1S,3’R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6’-oxane]-3’-yl] 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
[(1S,3’R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6’-oxane]-3’-yl] 3-methylbutanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,3’R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6’-oxane]-3’-yl] 3-methylbutanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S,5R)-1-Isopropyl-4-methylbicyclo[3.1.0]hex-2-ene
- Bicyclo[3.1.0]hex-2-ene, 4-methyl-1-(1-methylethyl)-
- (1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene
Uniqueness
[(1S,3’R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6’-oxane]-3’-yl] 3-methylbutanoate is unique due to its spirocyclic structure and the presence of both penta-1,3-diynoxy and 3-methylbutanoate groups. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate |
InChI |
InChI=1S/C19H22O5/c1-4-5-6-9-21-15-11-19(18-17(15)24-18)8-7-14(12-22-19)23-16(20)10-13(2)3/h11,13-14,17-18H,7-8,10,12H2,1-3H3/t14-,17-,18-,19+/m1/s1 |
InChI Key |
RYAXKMRZPSXCFZ-AXUOBQJMSA-N |
Isomeric SMILES |
CC#CC#COC1=C[C@@]2(CC[C@H](CO2)OC(=O)CC(C)C)[C@H]3[C@@H]1O3 |
Canonical SMILES |
CC#CC#COC1=CC2(CCC(CO2)OC(=O)CC(C)C)C3C1O3 |
Origin of Product |
United States |
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